N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
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Overview
Description
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a complex organic compound featuring a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, particularly CDK2, which is involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar scaffold and exhibit comparable inhibitory activities against CDK2.
Uniqueness
N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C19H24N6O2/c1-13-21-19-20-11-15-16(25(19)23-13)9-10-24(18(15)27)12-17(26)22-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,22,26) |
InChI Key |
UPLSZWAAWGYWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
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